molecular formula C13H23NO2 B13012456 Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate CAS No. 1638760-81-2

Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate

Katalognummer: B13012456
CAS-Nummer: 1638760-81-2
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: CFEQXBCZRFSKKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(8-azaspiro[45]decan-3-yl)propanoate is a chemical compound with the molecular formula C13H23NO2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate typically involves the reaction of a spirocyclic amine with a suitable esterifying agent. One common method involves the reaction of 8-azaspiro[4.5]decan-3-one with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components, thereby affecting cell migration and tissue remodeling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-(8-azaspiro[4.5]decan-2-yl)propanoate
  • 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl methanol
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Uniqueness

Methyl 3-(8-azaspiro[45]decan-3-yl)propanoate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

1638760-81-2

Molekularformel

C13H23NO2

Molekulargewicht

225.33 g/mol

IUPAC-Name

methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate

InChI

InChI=1S/C13H23NO2/c1-16-12(15)3-2-11-4-5-13(10-11)6-8-14-9-7-13/h11,14H,2-10H2,1H3

InChI-Schlüssel

CFEQXBCZRFSKKM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC1CCC2(C1)CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.